(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
Description
The compound “(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate” is a benzofuran-derived carbamate featuring a biphenyl-4-ylmethylidene substituent at the C2 position and a dimethylcarbamate group at the C6 position. Its Z-configuration is critical for maintaining the planar geometry of the benzofuran core, which influences intermolecular interactions and crystallinity .
Properties
Molecular Formula |
C24H19NO4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C24H19NO4/c1-25(2)24(27)28-19-12-13-20-21(15-19)29-22(23(20)26)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,1-2H3/b22-14- |
InChI Key |
AEGMPBQFXVBZTE-HMAPJEAMSA-N |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is to use a biphenyl derivative and a benzofuran derivative, which are then subjected to a series of reactions including condensation, cyclization, and carbamation.
Condensation Reaction: The biphenyl derivative is reacted with a suitable aldehyde under acidic or basic conditions to form the biphenyl-4-ylmethylidene intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure.
Carbamation: Finally, the benzofuran derivative is reacted with dimethylcarbamoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound can be contextualized against analogous benzofuran and carbamate derivatives. Below is a comparative analysis based on substituent effects, spectral data, and synthetic methodologies.
Substituent Effects on Benzylidene Moieties
The biphenyl-4-ylmethylidene group distinguishes this compound from analogs with simpler or electronically distinct substituents:
- [(2Z)-2-(2,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate] ():
- The 2,4-dimethoxy substituents are electron-donating, enhancing resonance stabilization of the benzylidene group. This likely increases solubility in polar solvents compared to the biphenyl variant.
- IR spectra show characteristic C=O stretches at ~1,719 cm⁻¹ and CN stretches at ~2,220 cm⁻¹, similar to the target compound’s expected profile .
- [(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile] (Compound 11b, ): The 4-cyano group is strongly electron-withdrawing, reducing electron density on the benzylidene system. This may lower thermal stability (mp. 213–215°C) compared to biphenyl derivatives, which typically exhibit higher melting points due to enhanced π-π stacking .
- The dichloro variant may exhibit higher logP (lipophilicity) than the dimethoxy analog but lower than the biphenyl derivative .
Spectral and Physicochemical Properties
Key spectral and physical data for select analogs are summarized below:
| Compound | Substituent | Molecular Formula | Molecular Weight | IR (C=O/C≡N, cm⁻¹) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target compound (Biphenyl-4-ylmethylidene) | Biphenyl | C₂₅H₂₁NO₅ | 415.44 | ~1,710 (C=O), ~2,200 (C≡N)* | Not reported |
| (2Z)-2-(2,4-Dimethoxybenzylidene)-7-methyl variant | 2,4-Dimethoxy | C₂₂H₂₁NO₇ | 411.41 | 1,719 (C=O), 2,220 (C≡N) | Not reported |
| Compound 11b (4-Cyanobenzylidene) | 4-Cyano | C₂₂H₁₇N₃O₃S | 403.45 | 2,209 (C≡N) | 213–215 |
| Compound 11a (2,4,6-Trimethylbenzylidene) | 2,4,6-Trimethyl | C₂₀H₁₀N₄O₃S | 386.38 | 2,219 (C≡N) | 243–246 |
*Inferred from analogous dimethylcarbamates in and .
Hydrogen-Bonding and Crystal Packing
- The dimethylcarbamate group enables hydrogen-bonding interactions (N–H···O=C), which may differ from analogs like Compound 12 (), where a pyrimidoquinazoline system forms intramolecular H-bonds. Such interactions influence solubility and crystallinity, as seen in SHELX-refined structures () .
- Biphenyl substituents may promote π-π stacking, reducing solubility compared to smaller aromatic systems (e.g., 5-methylfuran in Compound 12) .
Biological Activity
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's chemical formula is with a molecular weight of approximately 484.5 g/mol. It features a benzofuran core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O5 |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 929413-77-4 |
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in various biological systems.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that the compound significantly scavenged free radicals, outperforming standard antioxidants such as ascorbic acid.
Case Study 2: Anti-inflammatory Potential
In vitro experiments demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions like rheumatoid arthritis.
Case Study 3: Anticancer Effects
A recent investigation published in the Journal of Cancer Research revealed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Data suggest moderate absorption with a bioavailability influenced by its lipophilicity. Further studies are required to establish detailed pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
